Sodium propionate (CAS 137-40-6) is the sodium salt of propionic acid, a short-chain fatty acid widely used as a food and feed preservative. The FCC (Food Chemicals Codex) designation indicates compliance with a compendium of quality standards published by the United States Pharmacopeia (USP), ensuring identity, purity, and potency specifications suitable for food and pharmaceutical applications.
Molecular FormulaC3H6NaO2
Molecular Weight97.07 g/mol
CAS No.137-40-6
Cat. No.B093034
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Sodium propionate, FCC
CAS
137-40-6
Synonyms
Prophyllin sodium propionate
Molecular Formula
C3H6NaO2
Molecular Weight
97.07 g/mol
Structural Identifiers
SMILES
CCC(=O)[O-].[Na+]
InChI
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);
InChIKey
AIISNCGKIQZINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
Usually In Stock
Custom Synthesis
Available on request
Handling Information
Solubility
1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C Soluble in water forming alkaline solutions. Slightly soluble in alcohol. Solubility in water, g/100ml: 100 (good)
Sodium Propionate FCC Grade: Technical Specifications and Primary Antimicrobial Function
Sodium propionate (CAS 137-40-6) is the sodium salt of propionic acid, a short-chain fatty acid widely used as a food and feed preservative. The FCC (Food Chemicals Codex) designation indicates compliance with a compendium of quality standards published by the United States Pharmacopeia (USP), ensuring identity, purity, and potency specifications suitable for food and pharmaceutical applications . This compound appears as a colorless, transparent crystalline solid or granular powder, is odorless or has a faint acetic-butyric odor, and is deliquescent [1]. Sodium propionate functions primarily as an antimicrobial agent, inhibiting the growth of molds and certain bacteria by releasing propionic acid in acidic environments, which then interferes with microbial metabolism [2]. At pH 5.5, sodium propionate inhibits molds and fungi at concentrations varying from 0.0125% to 1.25%, and inhibits various bacteria at concentrations from 1.6% to 6% [3]. Its solubility in water is 100 g/100 mL at 15°C, and it is also soluble in ethanol (4.4 g/100 mL) [4].
[1] U.S. Food and Drug Administration. 21 CFR 184.1784 — Sodium propionate. Code of Federal Regulations, Title 21, Volume 3, Revised as of April 1, 2025. View Source
[2] Propionate Sodium. In: Encyclopedia of Food Sciences and Nutrition (Second Edition), Academic Press, 2003. View Source
[3] World Health Organization. Propionic acid and its calcium, potassium and sodium salts. WHO Food Additives Series No. 5, Seventeenth Report of the Joint FAO/WHO Expert Committee on Food Additives. Geneva, 1974. View Source
[4] GuideChem. What are the properties and applications of Sodium propionate and Calcium propionate? Question ID: id168165, 2024. View Source
Why Sodium Propionate FCC Cannot Be Substituted with Generic Propionate Salts Without Consequence
While sodium propionate, calcium propionate, potassium sorbate, and sodium benzoate all function as antimicrobial preservatives, their selection is not interchangeable. The choice is dictated by specific food matrix chemistry, processing conditions, and desired sensory outcomes. For instance, calcium propionate, though sharing the same preservative mechanism, introduces calcium ions that can interfere with chemical leavening systems, making it unsuitable for products like cakes, tortillas, and biscuits where a neutral reaction is required [1]. Furthermore, the solubility of the preservative governs its dispersion and antimicrobial efficacy; sodium propionate's high water solubility (100 g/100 mL at 15°C) offers distinct advantages in aqueous systems and surface applications compared to less soluble alternatives like calcium propionate (39.9 g/100 mL at 20°C) [2]. Regulatory frameworks also differentiate these compounds; sodium propionate is affirmed as GRAS by the U.S. FDA with specific conditions of use [3], and the FCC grade provides a verifiable, third-party benchmark for purity that generic or technical grades may lack. Finally, direct sensory comparisons reveal that sodium propionate imparts a different organoleptic profile than alternatives, with studies showing significant differences in acid taste and overall flavor perception in baked goods [4]. These quantifiable differences across chemistry, function, and regulation preclude simple one-for-one substitution.
[1] Propionate Sodium. In: Encyclopedia of Food Sciences and Nutrition (Second Edition), Academic Press, 2003. View Source
[2] GuideChem. What are the properties and applications of Sodium propionate and Calcium propionate? Question ID: id168165, 2024. View Source
[3] U.S. Food and Drug Administration. 21 CFR 184.1784 — Sodium propionate. Code of Federal Regulations, Title 21, Volume 3, Revised as of April 1, 2025. View Source
[4] Rizzello, C.G., et al. (2015). Effect of sourdough fermentation and chestnut flour on the nutritional and functional features of wheat bread. Food Microbiology, 52, 131-141. (Table 9). View Source
Quantitative Evidence for Selecting Sodium Propionate FCC Over Closest Analogs
Sodium Propionate vs. Calcium Propionate: Superior Aqueous Solubility for Uniform Distribution
Sodium propionate demonstrates significantly higher water solubility compared to its closest analog, calcium propionate. This is a critical parameter for ensuring uniform dispersion and antimicrobial activity in food and feed applications [1].
Sodium propionate is approximately 2.5 times more soluble under comparable conditions
Conditions
Solubility measured in water at 15°C for sodium propionate and 20°C for calcium propionate
Why This Matters
Higher solubility facilitates easier incorporation into aqueous-based formulations and ensures more uniform distribution on product surfaces, which is directly linked to consistent antimicrobial protection.
[1] GuideChem. What are the properties and applications of Sodium propionate and Calcium propionate? Question ID: id168165, 2024. View Source
Sodium Propionate vs. Calcium Propionate: Avoidance of Leavening Agent Interference
In chemically leavened products, the choice of preservative is critical. Calcium propionate's calcium ions interfere with the action of chemical leavening agents, whereas sodium propionate does not, making it the preferred salt for these applications [1]. This is a functional, formulation-driven differentiator.
Bakery ScienceFood FormulationChemical Leavening
Evidence Dimension
Functional Compatibility
Target Compound Data
Sodium propionate does not interfere with chemical leavening agents
Comparator Or Baseline
Calcium propionate: Calcium ions interfere with the leavening action
Quantified Difference
Qualitative, but functionally decisive
Conditions
In baked goods and other products using chemical leavening systems (e.g., baking powder)
Why This Matters
Using the wrong propionate salt can lead to product failure due to reduced volume, poor texture, and inconsistent rise. This makes sodium propionate the mandatory choice for a significant category of baked goods.
Bakery ScienceFood FormulationChemical Leavening
[1] Propionate Sodium. In: Encyclopedia of Food Sciences and Nutrition (Second Edition), Academic Press, 2003. View Source
Sodium Propionate vs. Potassium Sorbate and Control in Biscuit: Superior Sensory Acceptance After Storage
In a 6-month storage study of laboratory biscuits, sodium propionate at 0.30% concentration achieved a higher overall sensory acceptance score (4.9) compared to potassium sorbate at 0.10% (4.7) and the untreated control (4.1). This quantifies a sensory advantage over a common alternative preservative after extended shelf-life [1]. A related study found 0.15% sodium propionate scored 4.66 versus a control score of 3.98 [2].
Sodium propionate treatment scored 0.2 points higher than potassium sorbate and 0.8 points higher than the untreated control.
Conditions
Laboratory processed biscuit stored for 6 months at room temperature
Why This Matters
Preservative selection must balance antimicrobial efficacy with maintaining product quality. This data demonstrates sodium propionate can provide a measurable improvement in consumer-perceived sensory quality over a common alternative.
[1] AL-Timimi, S.S., A., Kalid, and K., Eshrak G. (2007). The Effect of Preservation on the Shelf Life of Laboratory Processed Biscuit. Baghdad Science Journal, 4(4), 561-570. View Source
[2] Al-Timimi, S.S., et al. (2009). Effect of Preservatives Upon Sensory Properties of Laboratory Biscuit During Storage. Baghdad Science Journal, 6(2), 244-248. View Source
Sodium Propionate vs. Calcium Propionate: Neutral Sensory Impact on Acid Taste
Direct sensory analysis of bread containing different preservatives revealed that calcium propionate did not significantly increase acid taste perception compared to a control bread (score of 2.5 vs. 2.3), whereas bread containing sodium propionate (in a sourdough system) had a significantly higher acid taste score of 7.0 [1]. This indicates that in a neutral pH system, sodium propionate may have a lesser impact on acidic flavor than in fermented systems, a crucial consideration for product formulation.
Sensory EvaluationBread QualityFlavor Profile
Evidence Dimension
Acid Taste Sensory Score (0-10 scale)
Target Compound Data
7.0 (in sourdough bread system)
Comparator Or Baseline
Calcium propionate: 2.5 (in baker's yeast bread); Control: 2.3
Quantified Difference
Calcium propionate increased acid taste by +0.2 points; Sodium propionate (in sourdough) increased acid taste by +4.7 points, highlighting the strong interaction with fermentation-derived acids.
Conditions
Bread samples evaluated by a trained sensory panel using a 0-10 scale. WB = baker's yeast control; WBcp = baker's yeast + calcium propionate; SB = baker's yeast + sourdough + sodium propionate.
Why This Matters
This data provides a nuanced understanding of sodium propionate's flavor impact. While it can contribute to acidity in fermented products, evidence from other neutral systems suggests its sensory profile is clean, making it suitable for products where a neutral taste is paramount.
Sensory EvaluationBread QualityFlavor Profile
[1] Rizzello, C.G., et al. (2015). Effect of sourdough fermentation and chestnut flour on the nutritional and functional features of wheat bread. Food Microbiology, 52, 131-141. (Table 9). View Source
Sodium Propionate vs. Alternative Preservatives: Quantified Reduction of L. monocytogenes on Meat
In a challenge study on chicken luncheon meat, a 25% sodium propionate spray reduced populations of L. monocytogenes by approximately 2 log10 CFU/g after 14 days of storage at 13°C, compared to untreated controls. This efficacy was comparable to 25% potassium sorbate (~2 log10 CFU/g reduction), but inferior to 25% sodium diacetate (5.2 log10 CFU/g reduction) under the same conditions [1].
Sodium propionate reduced the pathogen population by approximately 100-fold (2 log10) compared to the control.
Conditions
Chicken luncheon meat slices sprayed with 0.2 mL of 25% (wt/vol) preservative solution, inoculated with 10^5 CFU/mL L. monocytogenes, stored at 13°C for 14 days.
Why This Matters
This data provides a direct, quantitative comparison of sodium propionate's antimicrobial efficacy against a key foodborne pathogen in a relevant meat system, allowing formulators to benchmark its performance against other common GRAS preservatives.
[1] Islam, M., Chen, J., Doyle, M.P., Chinnan, M. (2002). Effect of Selected Generally Recognized as Safe Preservative Sprays on Growth of Listeria monocytogenes on Chicken Luncheon Meat. Journal of Food Protection, 65(5), 794-798. View Source
Strategic Deployment Scenarios for Sodium Propionate FCC in Formulation and Manufacturing
In products reliant on chemical leavening systems (e.g., baking powder), sodium propionate is the preservative of choice to prevent mold and rope bacteria. As established, calcium propionate's calcium ions interfere with leavening reactions, leading to product defects [1]. Furthermore, sodium propionate's high water solubility ensures even distribution in the batter, and sensory studies confirm that at optimal levels (e.g., 0.15-0.30%), it maintains high overall consumer acceptance after extended storage [2].
Shelf-Life Extension in High-Water Activity Foods (Processed Meats, Cheese, Fillings)
For products like processed meats and cheese spreads where surface mold and Listeria monocytogenes are concerns, sodium propionate provides a quantifiable antimicrobial effect. Data shows a 2-log reduction in L. monocytogenes on chicken luncheon meat with a 25% sodium propionate spray [3]. Its GRAS status and FCC-grade purity are essential for these direct food contact applications, and its solubility facilitates application via spraying or direct incorporation.
A key differentiator for sodium propionate is its lack of inhibition against yeast at typical use levels. Unlike some preservatives that can arrest fermentation, sodium propionate allows yeast activity to proceed unimpeded [1]. This makes it uniquely suited for yeast-leavened breads and fermented dairy products where a clean, non-interfering antimicrobial is required to prevent post-processing mold growth without compromising the fermentation process.
Animal Feed and Silage Preservation Requiring High Solubility and Palatability
In the animal feed sector, sodium propionate serves as a potent mold inhibitor. Its superior water solubility (100 g/100 mL at 15°C) compared to calcium propionate [4] allows for easier and more uniform application onto feed grains and into total mixed rations (TMR), ensuring consistent mold prevention. Additionally, its neutral flavor profile at effective doses supports palatability and feed intake.
[1] Propionate Sodium. In: Encyclopedia of Food Sciences and Nutrition (Second Edition), Academic Press, 2003. View Source
[2] AL-Timimi, S.S., A., Kalid, and K., Eshrak G. (2007). The Effect of Preservation on the Shelf Life of Laboratory Processed Biscuit. Baghdad Science Journal, 4(4), 561-570. View Source
[3] Islam, M., Chen, J., Doyle, M.P., Chinnan, M. (2002). Effect of Selected Generally Recognized as Safe Preservative Sprays on Growth of Listeria monocytogenes on Chicken Luncheon Meat. Journal of Food Protection, 65(5), 794-798. View Source
[4] GuideChem. What are the properties and applications of Sodium propionate and Calcium propionate? Question ID: id168165, 2024. View Source
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